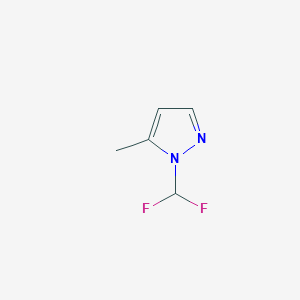
1-(difluoromethyl)-5-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Difluoromethyl)-5-methyl-1H-pyrazole is a chemical compound characterized by the presence of a difluoromethyl group and a methyl group attached to a pyrazole ring
準備方法
The synthesis of 1-(difluoromethyl)-5-methyl-1H-pyrazole typically involves the introduction of the difluoromethyl group to the pyrazole ring. One common method includes the reaction of difluoromethylated precursors with pyrazole derivatives under specific conditions. For instance, the difluoromethylation process can be achieved using difluorocarbene reagents, which facilitate the insertion of the difluoromethyl group into the pyrazole ring . Industrial production methods often optimize these synthetic routes to ensure high yield and purity, employing catalysts and controlled reaction environments to streamline the process .
化学反応の分析
1-(Difluoromethyl)-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
科学的研究の応用
1-(Difluoromethyl)-5-methyl-1H-pyrazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(difluoromethyl)-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to therapeutic effects . The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .
類似化合物との比較
1-(Difluoromethyl)-5-methyl-1H-pyrazole can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also contains a difluoromethyl group but differs in its functional groups and overall structure.
Gem-difluoroallene: Another fluorinated compound with distinct chemical properties and applications
生物活性
1-(Difluoromethyl)-5-methyl-1H-pyrazole is a compound of increasing interest due to its diverse biological activities. Pyrazole derivatives have been recognized for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. The difluoromethyl group in particular enhances the biological efficacy of these compounds, making them suitable candidates for drug development.
Chemical Structure and Properties
The chemical formula for this compound is C5H5F2N3. Its structure includes a pyrazole ring substituted with a difluoromethyl group at one position and a methyl group at another, which influences its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with the difluoromethyl group possess enhanced activity against various bacterial strains. A notable study reported that this compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 50 |
| This compound | S. aureus | 30 |
Antifungal Activity
The compound has also been evaluated for antifungal activity. In vitro assays demonstrated that it effectively inhibits the growth of Botrytis cinerea, a significant plant pathogen. The compound exhibited an inhibition rate of approximately 77% at a concentration of 50 µg/mL, which is comparable to established fungicides .
Anti-inflammatory Activity
Several pyrazole derivatives are known for their anti-inflammatory properties. In a comparative study, the compound showed promising results in reducing tumor necrosis factor-alpha (TNF-α) levels in vitro, suggesting its potential as an anti-inflammatory agent . The following table summarizes the anti-inflammatory activity:
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies reveal that the difluoromethyl moiety plays a critical role in binding to enzymes involved in inflammatory pathways and microbial resistance mechanisms .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various pyrazoles, this compound was found to significantly inhibit the growth of both gram-positive and gram-negative bacteria. The compound's structure was optimized through synthetic modifications, leading to enhanced potency against resistant strains .
Case Study 2: Agricultural Applications
The compound has been explored for its potential use in agriculture as a fungicide due to its effectiveness against plant pathogens like Botrytis cinerea. Field trials demonstrated that formulations containing this compound reduced fungal infection rates significantly compared to untreated controls .
特性
IUPAC Name |
1-(difluoromethyl)-5-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2/c1-4-2-3-8-9(4)5(6)7/h2-3,5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJAQLXWDVOMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














